molecular formula C35H59N7O10 B14233212 L-Tyrosyl-L-leucyl-L-threonyl-L-threonyl-L-leucyl-L-lysine CAS No. 389132-61-0

L-Tyrosyl-L-leucyl-L-threonyl-L-threonyl-L-leucyl-L-lysine

Katalognummer: B14233212
CAS-Nummer: 389132-61-0
Molekulargewicht: 737.9 g/mol
InChI-Schlüssel: GFQGMJHGVCRLAB-UJJJTTRLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Tyrosyl-L-leucyl-L-threonyl-L-threonyl-L-leucyl-L-lysine is a peptide compound composed of six amino acids: tyrosine, leucine, threonine, and lysine This sequence of amino acids forms a specific structure that can have various biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-leucyl-L-threonyl-L-threonyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tyrosyl-L-leucyl-L-threonyl-L-threonyl-L-leucyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.

Wissenschaftliche Forschungsanwendungen

L-Tyrosyl-L-leucyl-L-threonyl-L-threonyl-L-leucyl-L-lysine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of L-Tyrosyl-L-leucyl-L-threonyl-L-threonyl-L-leucyl-L-lysine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins. This binding can trigger signaling pathways or modulate the activity of target proteins, leading to various cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Tyrosyl-L-leucyl-L-threonyl-L-threonyl-L-leucyl-L-lysine: Similar in structure but with different amino acid sequences.

    Semaglutide intermediate P29: Another peptide with a different sequence but similar applications in research and medicine.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with target proteins and receptors, making it valuable for various research and therapeutic applications.

Eigenschaften

CAS-Nummer

389132-61-0

Molekularformel

C35H59N7O10

Molekulargewicht

737.9 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C35H59N7O10/c1-18(2)15-26(31(47)38-25(35(51)52)9-7-8-14-36)40-33(49)28(20(5)43)42-34(50)29(21(6)44)41-32(48)27(16-19(3)4)39-30(46)24(37)17-22-10-12-23(45)13-11-22/h10-13,18-21,24-29,43-45H,7-9,14-17,36-37H2,1-6H3,(H,38,47)(H,39,46)(H,40,49)(H,41,48)(H,42,50)(H,51,52)/t20-,21-,24+,25+,26+,27+,28+,29+/m1/s1

InChI-Schlüssel

GFQGMJHGVCRLAB-UJJJTTRLSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O

Kanonische SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.